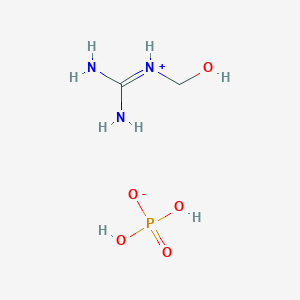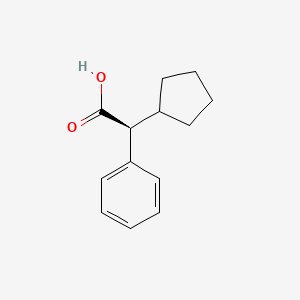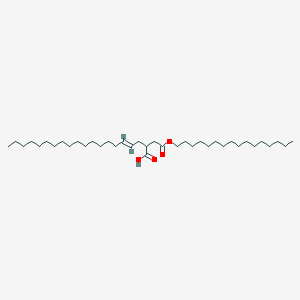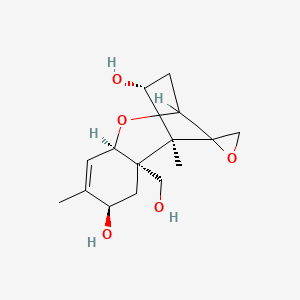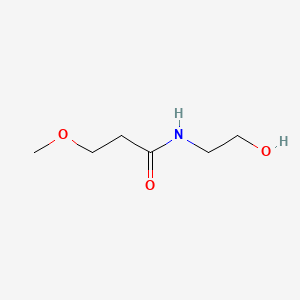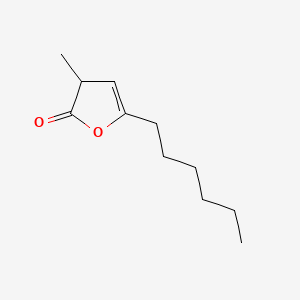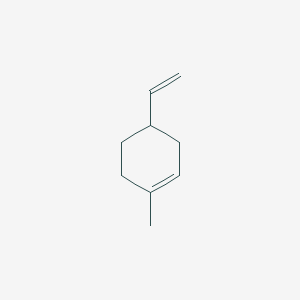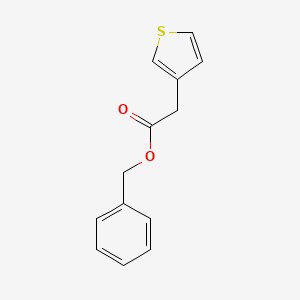
Bis(2-aminoethyl) octadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) octadecyl phosphate is a chemical compound with the molecular formula C22H49N2O4P and a molecular weight of 436.61 g/mol . It is a phosphoric acid ester with two aminoethyl groups and an octadecyl chain. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl) octadecyl phosphate typically involves the reaction of octadecyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to maintain consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-aminoethyl) octadecyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of aminoethyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethyl) octadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners
Wirkmechanismus
The mechanism of action of bis(2-aminoethyl) octadecyl phosphate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexadecyl phosphate
- Bis(2-aminoethyl) tetradecyl phosphate
Uniqueness
Bis(2-aminoethyl) octadecyl phosphate is unique due to its longer octadecyl chain, which enhances its amphiphilic properties and makes it more effective in applications requiring strong surfactant and emulsifying capabilities. Compared to its shorter-chain analogs, it provides better stability and performance in various formulations .
Eigenschaften
CAS-Nummer |
85508-18-5 |
|---|---|
Molekularformel |
C22H49N2O4P |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
bis(2-aminoethyl) octadecyl phosphate |
InChI |
InChI=1S/C22H49N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h2-24H2,1H3 |
InChI-Schlüssel |
KQMUNPGDNRFCHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



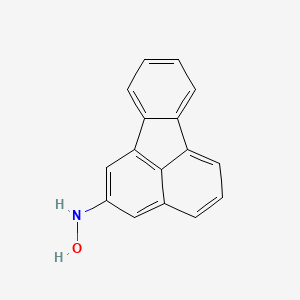
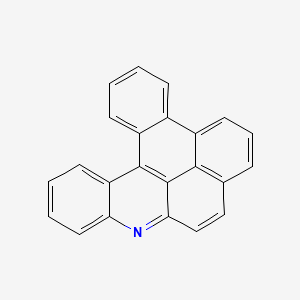
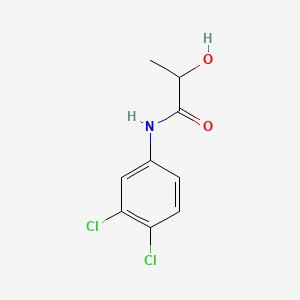
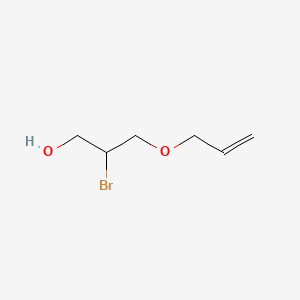
![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
